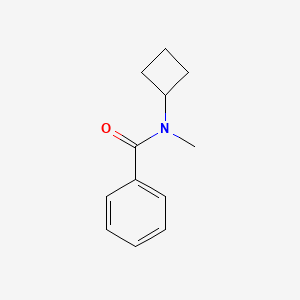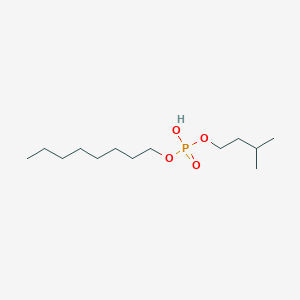
Phosphoric acid, mono(3-methylbutyl) monooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, mono(3-methylbutyl) monooctyl ester is a type of phosphate ester. Phosphate esters are compounds derived from phosphoric acid and alcohols. They are widely used in various industrial applications due to their unique chemical properties. This particular compound is known for its role in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mono(3-methylbutyl) monooctyl ester typically involves the esterification of phosphoric acid with 3-methylbutanol and octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, mono(3-methylbutyl) monooctyl ester can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Substitution: May involve reagents like alkyl halides or other electrophiles.
Major Products Formed
Hydrolysis: Phosphoric acid, 3-methylbutanol, and octanol.
Substitution: Various substituted phosphate esters depending on the reagents used.
Scientific Research Applications
Phosphoric acid, mono(3-methylbutyl) monooctyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, mono(3-methylbutyl) monooctyl ester involves its ability to interact with various molecular targets through phosphorylation. This process can modify the activity of proteins and enzymes, thereby influencing various biochemical pathways . The ester can also act as a surfactant, reducing surface tension and aiding in the formation of emulsions .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, mono(3-methylbutyl) diethyl ester
- Phosphoric acid, mono(3-methylbutyl) dipropyl ester
- Phosphoric acid, mono(3-methylbutyl) dibutyl ester
Uniqueness
Phosphoric acid, mono(3-methylbutyl) monooctyl ester is unique due to its specific ester groups, which confer distinct chemical properties. These properties make it particularly useful in applications requiring specific surfactant or emulsifying characteristics .
Properties
CAS No. |
4396-06-9 |
|---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
3-methylbutyl octyl hydrogen phosphate |
InChI |
InChI=1S/C13H29O4P/c1-4-5-6-7-8-9-11-16-18(14,15)17-12-10-13(2)3/h13H,4-12H2,1-3H3,(H,14,15) |
InChI Key |
VKAOXRFKUSQLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


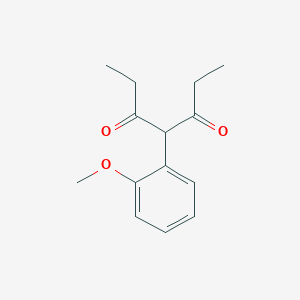
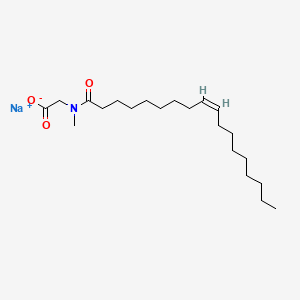
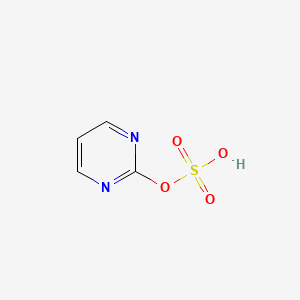
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
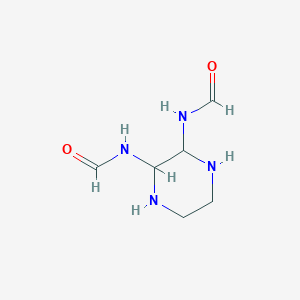
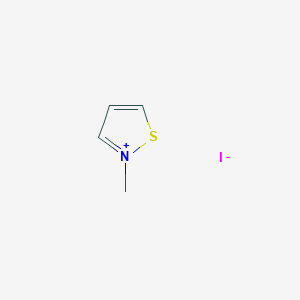
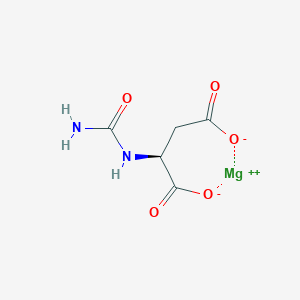
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
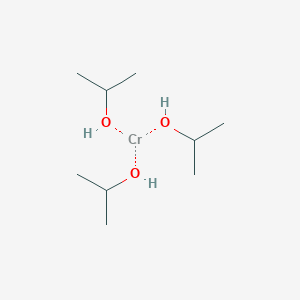
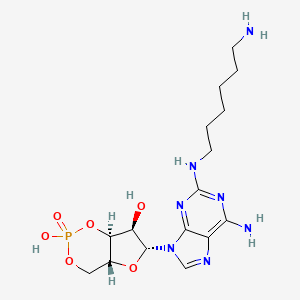
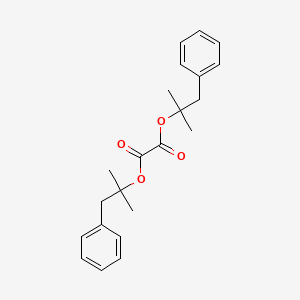
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
